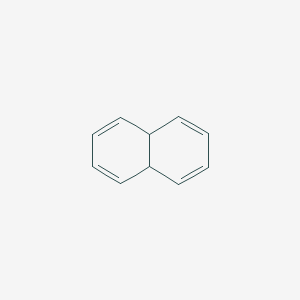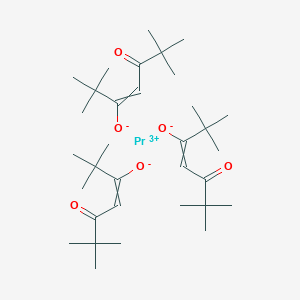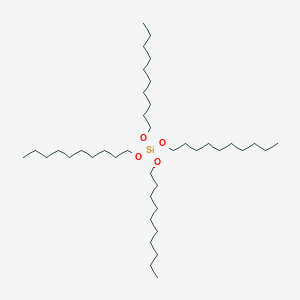
Tetradecyloxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various siloxane-based compounds has been explored through different methods. For instance, the synthesis of ladder and cage silsesquioxanes from 1,2,3,4-tetrahydroxycyclotetrasiloxane has been achieved, with the reaction yielding different isomers depending on the reagents used, such as dicyclohexylcarbodiimide (DCC) leading to octakis(isopropylsilsesquioxane) . Additionally, the stereospecific transformation of aryl-substituted cyclotetrasiloxanes into tetrahydroxycyclotetrasiloxane has been accomplished using a combination of dephenylchlorination and hydrolysis, resulting in high yields of specific isomers . Furthermore, the synthesis of tetrasilachalcogenanes and tetragermachalcogenanes has been reported, with reactions involving trimethylpropyl-substituted silicon or germanium chlorides and lithium chalcogenides . Novel 2,2,3,3-tetrafunctionalized tetrasilanes have been synthesized by reacting tetraphenyltetrasilanes with trifluoromethanesulfonic acid, demonstrating the potential for further functionalization .
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structures of synthesized siloxanes and silanes. The crystal structures of various isomers of tetrahydroxycyclotetrasiloxane have been reported, revealing unique packing structures due to intermolecular hydrogen bonding . Similarly, the crystal structures of tricyclo tetrasilachalcogenanes and tetragermachalcogenanes have been characterized, showing strained "double-decker"-like frameworks . The distorted octahedral coordination of central silicon atoms in tetrakis(trifluoromethanesulfonato)tetrasilanes has been elucidated through structural characterization .
Chemical Reactions Analysis
The reactivity of synthesized siloxanes and silanes has been investigated in various chemical reactions. For example, the reaction of a tetrasilabicyclo compound with carbon tetrachloride and methanol has been studied, revealing the formation of cyclic and acyclic chlorotetrasilanes . The facile ring flipping of a bicyclo tetrasilane has been observed, with the determination of activation parameters . Additionally, the reaction of tetrahydroxycyclotetrasiloxane with DCC has been shown to yield octa(isopropylsilsesquioxane) . The reactions of a germa-silene compound with methanol and dienes have been explored, leading to the formation of adducts and suggesting an equilibrium with a corresponding germylene .
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxanes and silanes have been inferred from their synthesis and reactions. For instance, the formation of polysiloxane from a tetraethoxysilane-ethyl alcohol-oxalic acid system has been studied using nuclear magnetic resonance spectroscopy, indicating the formation of linear oligosiloxanes . The isomerization of tricyclo tetrasilachalcogenanes to adamantane-like systems at specific temperatures has been reported, highlighting the thermal stability and reactivity of these compounds . The synthesis of tetramethylethylenedioxydi-[14C]-methylsilane has been described, with its application as a plasticizer in polysiloxane/silica blends, demonstrating its utility in material science applications .
科学的研究の応用
Stone Conservation and Hydrophobic Treatments Extensive research has been conducted on the conservation of historical stones, highlighting the importance of alkoxysilane materials and their composites. Studies have demonstrated that composites of nano-hydroxyapatite (n-HA) and tetraethoxysilane (TEOS) exhibit promising results in sandstone conservation by consolidating and conferring hydrophobic properties. The introduction of n-HA and hydroxyl-terminated polydimethylsiloxane into TEOS, associated with a neutral catalyst, imparts a coarser network for vapor transport and a hydrophobic effect for liquid water. This approach significantly improves mechanical properties and resistance to artificial aging tests, showcasing the potential of tetradecyloxysilane derivatives in stone conservation efforts (Luo, Xiao, & Zhang, 2015).
Synthesis and Technology Improvement The synthesis of tetraethoxysilane (TEOS), a prominent derivative of silicon compounds, follows the esterification reaction of SiCl4. The technology developed in the 1990s for this process involves the catalyzed direct synthesis of silicon metal and either methanol or ethanol. Recent studies suggest reactive distillation as an intensified technology for TEOS production, highlighting the economic and environmental benefits of novel methodologies in alkoxysilane production (Sánchez-Ramírez et al., 2018).
Polymerization Kinetics Understanding the kinetics of alkoxysilanes polymerization is crucial for their application in various fields. Research has shown that polymerization kinetics are influenced by primary factors such as catalysts, water/silane ratio, pH, and organo-functional groups. This comprehensive review of alkoxysilanes and organoalkoxysilanes polymerization kinetics provides insights into optimizing reaction conditions for the synthesis of silica-based materials, benefiting from the unique properties of tetradecyloxysilane derivatives (Issa & Luyt, 2019).
Organic-Inorganic Hybrid Compounds for Heritage Conservation The development of TEOS-based stone consolidants containing functional (3-glycidoxypropyl)trimethoxysilane (GPTMS) and polyhedral oligomeric silsesquioxane (POSS) addresses the challenges of crack formation during the drying phase of gel. This study reveals that the addition of nanometer-sized POSS and GPTMS reduces capillary force during solvent evaporation, enhancing the hydrophobicity of treated surfaces and providing a promising solution for the conservation of granite heritage (Son et al., 2009).
Safety And Hazards
特性
IUPAC Name |
tetrakis-decyl silicate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84O4Si/c1-5-9-13-17-21-25-29-33-37-41-45(42-38-34-30-26-22-18-14-10-6-2,43-39-35-31-27-23-19-15-11-7-3)44-40-36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJDFYQNAFUJJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO[Si](OCCCCCCCCCC)(OCCCCCCCCCC)OCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecyloxysilane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

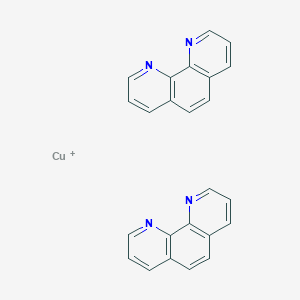
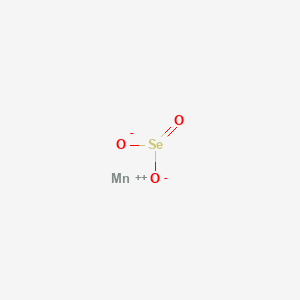
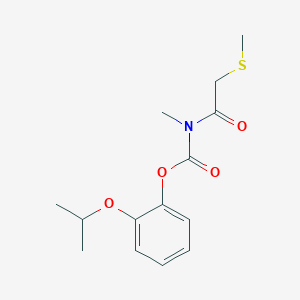


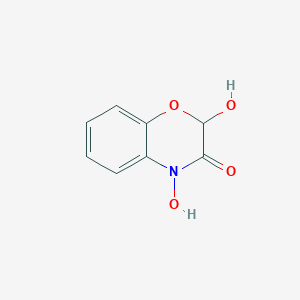
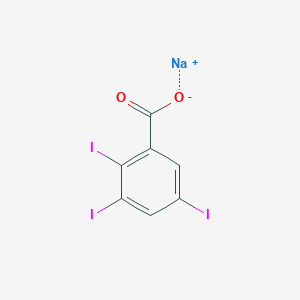

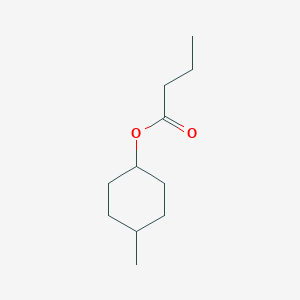
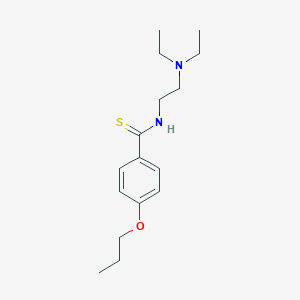
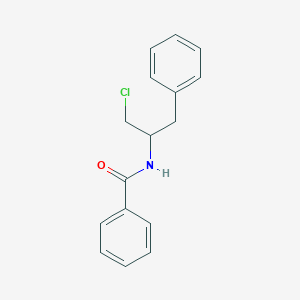
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)
